Haloperidol N-Oxide Haloperidol N-Oxide Haloperidol N-Oxide is the mechanical mixture of both stereoisomers. It is a metabolite of Haloperidol.
Brand Name: Vulcanchem
CAS No.: 148406-51-3
VCID: VC21332178
InChI: InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
SMILES: C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-]
Molecular Formula: C21H23ClFNO3
Molecular Weight: 391.9 g/mol

Haloperidol N-Oxide

CAS No.: 148406-51-3

VCID: VC21332178

Molecular Formula: C21H23ClFNO3

Molecular Weight: 391.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Haloperidol N-Oxide - 148406-51-3

Description

Haloperidol N-Oxide is a metabolite of Haloperidol, a widely used antipsychotic medication primarily employed in the treatment of schizophrenia and other psychotic disorders. This compound is formed through the oxidation of Haloperidol, specifically involving the nitrogen atom in its piperidine ring, a process predominantly mediated by cytochrome P450 enzymes in the liver.

Synthesis Steps:

  • Dissolving Haloperidol: Haloperidol is dissolved in an appropriate organic solvent.

  • Adding Oxidizing Agent: The oxidizing agent (e.g., perbenzoic acid) is added to the solution.

  • Reaction Conditions: The reaction is allowed to proceed at a controlled temperature.

  • Isolation and Purification: The resulting Haloperidol N-Oxide is isolated and purified.

Comparison of Pharmacological Effects:

CompoundDopamine D2 Receptor AntagonismSide Effects
HaloperidolStrong antagonismHigh risk of extrapyramidal symptoms
Haloperidol N-OxideWeak antagonismLower risk of extrapyramidal symptoms

Metabolic Pathways

Haloperidol N-Oxide is primarily used to study the metabolic pathways of Haloperidol. The metabolism involves glucuronidation, reduction to reduced Haloperidol, and CYP-mediated oxidation, with CYP3A4 being a major enzyme involved.

Metabolic Processes:

  • Glucuronidation: A major pathway for the intrinsic hepatic clearance of Haloperidol.

  • Reduction: Conversion to reduced Haloperidol.

  • CYP-Mediated Oxidation: Formation of Haloperidol N-Oxide via CYP3A4.

Nitric Oxide Synthase Inhibition:

  • Haloperidol: Inhibits n-NOS activity noncompetitively, affecting neuronal functions .

  • Potential for Haloperidol N-Oxide: Further research needed to determine its specific interaction with n-NOS.

Research Applications

Haloperidol N-Oxide is used in scientific research to understand the metabolic pathways and degradation products of Haloperidol. It serves as a model compound to study how Haloperidol is metabolized, particularly through cytochrome P450 enzymes.

Research Focus:

  • Metabolic Pathway Studies: Understanding the pharmacokinetics of Haloperidol.

  • Pharmacological Insights: Investigating its potential therapeutic applications with reduced side effects.

CAS No. 148406-51-3
Product Name Haloperidol N-Oxide
Molecular Formula C21H23ClFNO3
Molecular Weight 391.9 g/mol
IUPAC Name 4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one
Standard InChI InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
Standard InChIKey LDKZFGVWYVWUSG-UHFFFAOYSA-N
SMILES C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-]
Canonical SMILES C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-]
Purity > 95%
Quantity Milligrams-Grams
Synonyms 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxido-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone; 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone N-Oxide; cis/trans-Haloperidol N-Oxide [Mech. mix. of H103720/H103725]
PubChem Compound 11825335
Last Modified Feb 18 2024

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